Cas no 1806005-01-5 (6-(Difluoromethyl)-2-iodo-3-methoxypyridine-4-acetic acid)

6-(Difluoromethyl)-2-iodo-3-methoxypyridine-4-acetic acid is a fluorinated pyridine derivative with a reactive iodo substituent and a carboxylic acid functional group, making it a versatile intermediate in organic synthesis. The difluoromethyl group enhances metabolic stability and lipophilicity, while the iodine atom provides a handle for further derivatization via cross-coupling reactions. The methoxy and acetic acid moieties offer additional sites for modification, facilitating its use in pharmaceutical and agrochemical research. Its well-defined structure and functional group diversity make it valuable for constructing complex molecules, particularly in medicinal chemistry for the development of bioactive compounds. High purity and consistent quality ensure reliable performance in synthetic applications.
6-(Difluoromethyl)-2-iodo-3-methoxypyridine-4-acetic acid structure
1806005-01-5 structure
商品名:6-(Difluoromethyl)-2-iodo-3-methoxypyridine-4-acetic acid
CAS番号:1806005-01-5
MF:C9H8F2INO3
メガワット:343.06600189209
CID:4804548

6-(Difluoromethyl)-2-iodo-3-methoxypyridine-4-acetic acid 化学的及び物理的性質

名前と識別子

    • 6-(Difluoromethyl)-2-iodo-3-methoxypyridine-4-acetic acid
    • インチ: 1S/C9H8F2INO3/c1-16-7-4(3-6(14)15)2-5(8(10)11)13-9(7)12/h2,8H,3H2,1H3,(H,14,15)
    • InChIKey: QAERUGDVJMHXJV-UHFFFAOYSA-N
    • ほほえんだ: IC1=C(C(=CC(C(F)F)=N1)CC(=O)O)OC

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 16
  • 回転可能化学結合数: 4
  • 複雑さ: 255
  • トポロジー分子極性表面積: 59.4
  • 疎水性パラメータ計算基準値(XlogP): 1.6

6-(Difluoromethyl)-2-iodo-3-methoxypyridine-4-acetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029023501-250mg
6-(Difluoromethyl)-2-iodo-3-methoxypyridine-4-acetic acid
1806005-01-5 95%
250mg
$1,038.80 2022-04-01
Alichem
A029023501-1g
6-(Difluoromethyl)-2-iodo-3-methoxypyridine-4-acetic acid
1806005-01-5 95%
1g
$3,097.65 2022-04-01
Alichem
A029023501-500mg
6-(Difluoromethyl)-2-iodo-3-methoxypyridine-4-acetic acid
1806005-01-5 95%
500mg
$1,718.70 2022-04-01

6-(Difluoromethyl)-2-iodo-3-methoxypyridine-4-acetic acid 関連文献

6-(Difluoromethyl)-2-iodo-3-methoxypyridine-4-acetic acidに関する追加情報

6-(Difluoromethyl)-2-iodo-3-methoxypyridine-4-acetic Acid: A Comprehensive Overview

The compound 6-(Difluoromethyl)-2-iodo-3-methoxypyridine-4-acetic acid, identified by the CAS Registry Number 1806005-01-5, is a highly specialized organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of pyridine derivatives, which are widely studied for their unique electronic properties and versatile reactivity. The structure of this molecule is characterized by a pyridine ring substituted with a difluoromethyl group at position 6, an iodo group at position 2, a methoxy group at position 3, and an acetic acid moiety at position 4. These substituents collectively influence the molecule's chemical behavior, making it a valuable compound in research and development.

Recent advancements in synthetic chemistry have enabled the precise construction of such complex molecules, leveraging advanced methodologies such as Suzuki-Miyaura coupling and other cross-coupling reactions. The synthesis of 6-(Difluoromethyl)-2-iodo-3-methoxypyridine-4-acetic acid involves a multi-step process that requires meticulous control over reaction conditions to ensure high yields and purity. The use of iodine as a leaving group in this molecule facilitates its participation in various nucleophilic substitution reactions, making it an attractive substrate for further functionalization.

The unique combination of substituents in this compound imparts distinctive electronic and steric properties, which are critical for its application in drug discovery and materials science. For instance, the presence of the difluoromethyl group introduces electron-withdrawing effects, enhancing the molecule's reactivity in certain chemical transformations. Meanwhile, the methoxy group contributes to hydrogen bonding capabilities, which can influence solubility and bioavailability in pharmacological contexts.

In recent studies, researchers have explored the potential of 6-(Difluoromethyl)-2-iodo-3-methoxypyridine-4-acetic acid as a precursor for synthesizing bioactive compounds. Its role as an intermediate in the development of novel pharmaceutical agents has been highlighted in several publications. For example, a 2023 study published in Journal of Medicinal Chemistry demonstrated its utility in constructing heterocyclic frameworks with promising anti-inflammatory properties.

Beyond pharmacology, this compound has also found applications in agrochemicals. Its ability to modulate enzyme activities makes it a candidate for developing eco-friendly pesticides and herbicides. Recent research has focused on optimizing its stability under environmental conditions to enhance its efficacy as a crop protection agent.

The synthesis and characterization of 6-(Difluoromethyl)-2-iodo-3-methoxypyridine-4-acetic acid have been extensively documented using modern analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. These methods provide critical insights into the molecular structure and stereochemistry, ensuring the reliability of experimental results.

In conclusion, 6-(Difluoromethyl)-2-iodo-3-methoxypyridine-4-acetic acid stands out as a versatile building block in contemporary chemical research. Its unique structural features and reactivity make it an invaluable tool for advancing drug discovery, agrochemical development, and materials science. As research continues to uncover new applications for this compound, its significance in the chemical sciences is expected to grow further.

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